molecular formula C24H28N4O3S B2402593 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 863586-47-4

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide

Cat. No.: B2402593
CAS No.: 863586-47-4
M. Wt: 452.57
InChI Key: FWTMKPQTYIGYDW-UHFFFAOYSA-N
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Description

This compound is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenyl group attached to a piperazine ring. They are known for their affinity towards alpha1-adrenergic receptors .


Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including structures similar to the given compound, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring.


Chemical Reactions Analysis

The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that it has a high affinity for alpha1-adrenergic receptors, which could make it a potential candidate for further investigation in drug development.

Scientific Research Applications

Cognitive Enhancement and Receptor Antagonism

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide and its derivatives have been studied for their potential in cognitive enhancement. For instance, SB-399885, a related compound, shows high affinity for human recombinant and native 5-HT(6) receptors and exhibits cognitive enhancing properties in rat models. This suggests potential applications in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial Activity

Some derivatives of this compound have shown significant antimicrobial properties. For instance, Patel and Agravat (2009) synthesized compounds with this structure and found them to possess considerable antibacterial activity (Patel & Agravat, 2009).

Crystal Structure and DFT Calculations

Research into the crystal structure and density functional theory (DFT) calculations of related compounds has been conducted to understand their molecular properties better. For example, compounds like 1-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and analyzed using X-ray diffraction and DFT calculations (Kumara et al., 2017).

Synthesis and Characterization

The synthesis and characterization of novel compounds with the this compound framework have been a focus in some studies. For instance, Desai et al. (2016) synthesized a series of derivatives and evaluated their antimicrobial activity, contributing to the understanding of their potential pharmacological applications (Desai et al., 2016).

Carbonic Anhydrase Inhibitors and Anticonvulsant Action

Research has also explored the use of benzenesulfonamide derivatives as carbonic anhydrase inhibitors and for anticonvulsant applications. Mishra et al. (2017) reported on compounds with potent inhibitory action against human carbonic anhydrase isoforms and effective seizure protection in animal models, indicating their potential therapeutic utility in conditions like epilepsy (Mishra et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of α1-ARs affects the downstream signaling pathways associated with the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . These receptors are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-31-24-12-6-5-11-22(24)27-14-16-28(17-15-27)23(20-8-7-13-25-18-20)19-26-32(29,30)21-9-3-2-4-10-21/h2-13,18,23,26H,14-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTMKPQTYIGYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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